molecular formula C19H19FN4O B11186703 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol

Cat. No.: B11186703
M. Wt: 338.4 g/mol
InChI Key: MRVUXANCKGBBBS-UHFFFAOYSA-N
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Description

2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolin-4-ol core structure with a piperazine ring substituted with a 2-fluorophenyl group. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol typically involves multiple steps, starting with the preparation of the quinazolin-4-ol coreCommon reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolin-4-one derivatives, while reduction reactions could produce various hydroquinazoline compounds .

Scientific Research Applications

2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may act as an inhibitor, blocking the activity of these targets and thereby modulating various biochemical pathways. Molecular docking studies and in vitro assays are often used to elucidate these interactions and identify the key binding sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}quinazolin-4-ol lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C19H19FN4O/c20-15-6-2-4-8-17(15)24-11-9-23(10-12-24)13-18-21-16-7-3-1-5-14(16)19(25)22-18/h1-8H,9-13H2,(H,21,22,25)

InChI Key

MRVUXANCKGBBBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2)C4=CC=CC=C4F

Origin of Product

United States

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